molecular formula C9H14Cl2N4O B7970067 [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate

[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate

Cat. No.: B7970067
M. Wt: 265.14 g/mol
InChI Key: AMTBLRHWRCLALA-UHFFFAOYSA-N
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Description

[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has shown significant potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate typically involves the reaction of phenylhydrazine with formic acid to form the triazole ring, followed by the introduction of the amine group. The reaction conditions include heating the mixture under reflux and maintaining an acidic environment.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The process involves continuous monitoring and optimization to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate exerts its effects involves its interaction with microbial cell walls, leading to cell lysis and death. The molecular targets include enzymes and proteins essential for microbial survival. The pathways involved are related to the disruption of cell membrane integrity and inhibition of vital cellular processes.

Comparison with Similar Compounds

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • 3-amino-5-methylthio-1H-1,2,4-triazole

Uniqueness: [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate is unique in its structure and reactivity compared to other triazole derivatives. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.

Properties

IUPAC Name

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH.H2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;;;/h1-5H,6,10H2,(H,11,12,13);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTBLRHWRCLALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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